![molecular formula C14H8F3N B1351394 4-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-56-0](/img/structure/B1351394.png)
4-[3-(Trifluoromethyl)phenyl]benzonitrile
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]benzonitrile, commonly known as TFPB, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H8F3N. TFPB is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperature and pain. The compound has various applications in scientific research, including the study of TRPM8 channel function, pain sensation, and drug discovery.
Scientific Research Applications
Spectroelectrochemical Properties
A study by Aktaş Kamiloğlu et al. (2018) focused on synthesizing new compounds incorporating 4-[3-(Trifluoromethyl)phenyl]benzonitrile and investigating their electrochemical and spectroelectrochemical properties. These properties suggest potential applications in electrochemical technologies due to their electron transfer characteristics and color changes during redox reactions Aktaş Kamiloğlu et al., 2018.
Electrolyte Additive for Batteries
Huang et al. (2014) discovered that 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of high voltage lithium-ion batteries. It forms a protective film on the cathode, preventing degradation and improving battery performance, indicating its significance in advancing energy storage technologies Huang et al., 2014.
Photovoltaic Applications
Jeong et al. (2011) investigated the effects of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. The addition of this compound to the polymer blend resulted in increased power conversion efficiency, suggesting its potential to improve solar cell performance by enhancing the ordering of polymer chains Jeong et al., 2011.
Photoreactive Materials
The photoreactive nature of this compound and its derivatives has been explored for creating novel materials with potential applications in nonlinear optics (NLO) and photopharmacology. Studies have focused on the synthesis and characterization of these compounds, revealing their promising properties for future technological applications Yang et al., 2004.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI). Therefore, it can be inferred that the compound may indirectly influence serotonin transporters, which play a crucial role in regulating mood and behavior.
Mode of Action
It is known to participate in nickel-catalyzed arylcyanation reactions . This suggests that the compound may interact with its targets through the formation of carbon-nitrogen bonds, leading to changes in the structure and function of the target molecules.
Pharmacokinetics
Its physical properties such as its melting point (39-41 °c) and boiling point (80-81 °c/20 mmhg) suggest that it may have good thermal stability . Its density (1.278 g/mL at 25 °C) suggests that it may have specific interactions with biological membranes .
Action Environment
Its thermal stability suggests that it may be resistant to degradation at high temperatures
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPLIDYXKIIHKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402463 |
Source
|
Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893734-56-0 |
Source
|
Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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